3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one
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Overview
Description
3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology and exhibiting various biologically vital properties
Preparation Methods
The synthesis of 3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one typically involves multi-step synthetic routes. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This procedure is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often include microwave irradiation to shorten reaction times and improve yields .
Chemical Reactions Analysis
3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its aromatic nature and excessive π-electron delocalization. Common reagents include halogens and alkylating agents.
Scientific Research Applications
3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one can be compared with other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-2-naphthyl)propanamide: This compound is used for its analgesic and anti-inflammatory effects.
Dimethyltryptamine (DMT): Known for its psychoactive properties, DMT is another indole derivative with significant biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
62757-08-8 |
---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-[(2,3-dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C20H20N2O/c1-13(11-20(23)16-7-5-4-6-8-16)21-17-9-10-18-14(2)15(3)22-19(18)12-17/h4-12,21-22H,1-3H3 |
InChI Key |
ARJMWHZNWHPECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)NC(=CC(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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